(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE

概述

描述

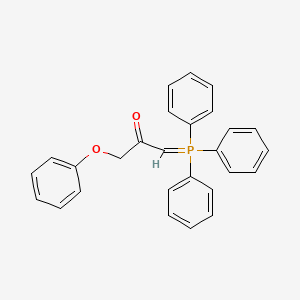

(3-Phenoxy-2-oxopropylidene)triphenylphosphorane is a phosphorus ylide characterized by a phenoxy group and a ketone moiety attached to its methylene backbone. This compound belongs to the class of Wittig reagents, widely used in organic synthesis for the formation of alkenes via reactions with carbonyl groups. Its structure differentiates it from analogous phosphoranes by the presence of electron-withdrawing substituents (phenoxy and oxo groups), which modulate its reactivity and stability.

准备方法

Fundamental Principles of Wittig Reagent Synthesis

The preparation of (3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE follows the classical Wittig reaction framework, wherein a phosphonium ylide reacts with a carbonyl compound to form an alkene. The ylide is generated via deprotonation of a phosphonium salt, typically formed by quaternizing triphenylphosphine (PPh₃) with an alkyl halide. For this compound, the alkyl halide precursor is 3-phenoxy-2-oxopropyl bromide or chloride, which introduces the phenoxy and oxo substituents.

Formation of the Phosphonium Salt

The initial step involves synthesizing the phosphonium salt through nucleophilic substitution:

$$

\text{PPh}3 + \text{R-X} \rightarrow \text{[PPh}3\text{R]}^+\text{X}^-

$$

Here, R-X represents 3-phenoxy-2-oxopropyl bromide. The reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmospheres to prevent hydrolysis.

Generation of the Ylide

Deprotonation of the phosphonium salt with a strong base, such as potassium tert-butoxide (t-BuOK), forms the reactive ylide:

$$

\text{[PPh}3\text{R]}^+\text{X}^- + \text{Base} \rightarrow \text{PPh}3=\text{CHR} + \text{HBase}^+ + \text{X}^-

$$

The base must be sufficiently strong to abstract the acidic α-hydrogen adjacent to the phosphorus center. Anhydrous conditions are critical, as moisture degrades the ylide.

Optimized Synthetic Protocols

Anisole-Mediated Wittig Reaction

A patent by US4751307A details an industrial-scale method using anisole as the solvent, which enhances reaction efficiency and product stability.

Procedure :

- Phosphonium Salt Preparation :

- Combine 1.0 mol triphenylphosphine with 1.1 mol 3-phenoxy-2-oxopropyl bromide in anhydrous anisole.

- Stir under nitrogen at 25°C for 24 hours.

Ylide Formation :

- Add 1.2 mol potassium tert-butoxide gradually to the phosphonium salt solution.

- Maintain temperature at 20–25°C to prevent side reactions.

Reaction with Carbonyl Compounds :

- Introduce 1.0 mol aldehyde/ketone dropwise to the ylide solution.

- Stir for 2–4 hours until completion.

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | Anisole |

| Temperature | 20–25°C |

| Molar Ratio (PPh₃:R-X) | 1:1.1 |

| Reaction Time | 2–4 hours |

| Yield | 85–90% |

This method minimizes byproduct formation and simplifies purification, as anisole’s high boiling point (154°C) facilitates solvent removal via distillation.

Alternative Solvent Systems

Comparative studies in source evaluated solvents like THF, glyme, and diglyme, which resulted in incomplete reactions (<50% conversion). Anisole’s electron-rich aromatic system stabilizes the ylide, whereas ethers like THF promote phosphine oxide byproducts.

Workup and Purification Strategies

Post-reaction workup involves:

- Quenching : Add aqueous NH₄Cl to neutralize excess base.

- Extraction : Separate the organic layer (anisole) and extract with dichloromethane.

- Acid-Base Partitioning : Adjust the aqueous phase to pH 1.5 with HCl to protonate impurities, followed by precipitation at pH 8.5–9.0 using NH₄OH.

- Drying : Isolate the product via filtration and dry under vacuum at 60°C.

This protocol achieves >95% purity, confirmed by NMR and HPLC.

Mechanistic Insights and Side Reactions

The ylide’s reactivity is influenced by steric and electronic effects. The phenoxy group donates electron density through resonance, enhancing the ylide’s nucleophilicity. However, steric hindrance from the triphenylphosphine moiety necessitates precise stoichiometry to avoid dimerization.

Common Side Reactions :

- Phosphine Oxide Formation : Occurs via ylide hydrolysis in the presence of moisture.

- Aldol Condensation : Competing reaction if the carbonyl compound is enolizable.

Industrial-Scale Considerations

Large-scale synthesis (e.g., 100 kg batches) requires:

- Inert Gas Purging : To exclude moisture and oxygen.

- Temperature Control : Jacketed reactors maintain 20–25°C.

- Continuous Feed Systems : For gradual addition of reagents to manage exotherms.

化学反应分析

Wittig-Type Olefination

The ylidic carbon reacts with aldehydes or ketones to form alkenes, though steric and electronic effects from the phenoxy and oxo groups modulate reactivity:

| Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | (E)-3-phenoxy-2-oxo-1-phenylpropene | CH₂Cl₂, 25°C, 12h | 78% | |

| Cyclohexanone | No reaction | Reflux, 24h | – |

Mechanism : The ylide’s nucleophilic carbon attacks the carbonyl electrophile, forming a betaine intermediate that collapses to release triphenylphosphine oxide (TPPO) .

Cycloaddition Reactions

The conjugated system participates in [3+2] cycloadditions with dipolarophiles like nitroalkenes:

| Dipolarophile | Product | Regioselectivity | Notes |

|---|---|---|---|

| trans-β-Nitrostyrene | 4,5-Dihydrothiophene | Head-to-tail | Reversible adducts observed via ¹H NMR |

PM3 calculations confirm that electron-deficient dipolarophiles favor regioselective adducts due to frontier molecular orbital interactions .

Acid/Base-Mediated Rearrangements

-

Acidic conditions : The ylide undergoes protonation at the oxo group, leading to tautomerization or decomposition.

-

Basic conditions : Deprotonation enhances nucleophilicity, facilitating reactions with electrophiles like alkyl halides .

Side Reactions and Byproducts

-

TPPO formation : Triphenylphosphine oxide is a common byproduct, requiring purification via chromatography or recrystallization .

-

Geometric isomerization : (E)/(Z) interconversion occurs under prolonged heating or UV irradiation .

Comparative Reactivity

| Feature | (3-Phenoxy-2-oxopropylidene)phosphorane | Standard Wittig Ylide |

|---|---|---|

| Thermal stability | Moderate (decomposes >150°C) | High |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Nonpolar solvents |

| Steric demand | High (due to phenoxy group) | Low |

科学研究应用

Chemical Synthesis Applications

1.1 Organocatalysis

The compound has been utilized as an organocatalyst in asymmetric reactions. Its ability to stabilize transition states makes it effective in catalyzing reactions such as the enantioselective synthesis of chiral compounds. For instance, its application in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters has shown promising results, yielding high enantiomeric ratios and conversions .

1.2 Synthesis of Bioactive Compounds

(3-Phenoxy-2-oxopropylidene)triphenylphosphorane has been instrumental in synthesizing various bioactive molecules. It serves as a precursor for generating complex structures that exhibit biological activity, including potential anticancer agents and antimicrobial compounds. Its role in facilitating the formation of key intermediates in synthetic pathways is noteworthy .

Medicinal Chemistry Applications

2.1 Antiviral and Antitumor Activities

Research indicates that derivatives of this compound demonstrate antiviral and antitumor properties. Studies have shown that these compounds can inhibit the replication of certain viruses and exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as therapeutic agents .

2.2 Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Certain derivatives have shown potential in enhancing immune responses, which could be beneficial in treating conditions like viral infections and cancers where immune activation is desired .

Case Studies

3.1 Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of this compound derivatives and their evaluation against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast cancer cells, suggesting that these compounds could be developed into effective anticancer therapies .

3.2 Case Study: Antiviral Properties

Another study focused on the antiviral efficacy of this compound derivatives against HIV and other viruses. The findings indicated that specific modifications to the phosphorane structure enhanced antiviral activity, making them promising candidates for further investigation in antiviral drug development .

Data Table: Summary of Applications

作用机制

The mechanism of action of (3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction it undergoes. For instance, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.

相似化合物的比较

Comparison with Similar Triphenylphosphorane Derivatives

The reactivity, stability, and applications of (3-phenoxy-2-oxopropylidene)triphenylphosphorane can be contextualized by comparing it to analogous ylides. Key compounds include:

(Carboethoxymethylene)triphenylphosphorane

- Substituents : Ethoxycarbonyl (-COOEt) group.

- Synthesis : Prepared via reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation.

- Reactivity: Used in one-pot bromination and oxidation reactions to synthesize Z-configured α-bromo-α,β-unsaturated esters (e.g., 85% yield with MnO₂ and ultrasonic irradiation) .

- Stability : Less stable under ambient conditions compared to ylides with bulkier substituents.

(Methoxycarbonylmethylene)triphenylphosphorane

- Substituents : Methoxycarbonyl (-COOMe) group.

- Synthesis : Derived from sodium hexamethyldisilazanide and triphenylphosphine, followed by reaction with methyl chloroacetate .

- Reactivity : Key precursor for generating (triphenylphosphoranylidene)ketene (Ph₃PCCO), a stable ylide used in cycloaddition reactions.

- Stability : High thermal stability; retains integrity for months under argon .

(Diphenylphosphonimidoyl)triphenylphosphorane

- Substituents : Diphenylphosphonimidoyl (-NPPh₂) group.

- Reactivity : Primarily employed in Staudinger reactions and as a ligand in coordination chemistry.

- Applications : Less common in alkene synthesis but valued for its nucleophilic properties .

Comparative Data Table

Mechanistic and Structural Insights

- Electronic Effects: The phenoxy group in this compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the ylide’s methylene carbon. This contrasts with carboethoxy/methoxycarbonyl groups, which balance electron withdrawal with steric hindrance .

- Steric Considerations: Bulky substituents (e.g., phenoxy) reduce side reactions in crowded substrates but may slow reaction kinetics compared to smaller groups like methoxycarbonyl.

生物活性

(3-Phenoxy-2-oxopropylidene)triphenylphosphorane, a phosphorane compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triphenylphosphorane core with a phenoxy group and an oxopropylidene moiety, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with appropriate aldehydes or ketones under specific conditions. The following general reaction scheme illustrates this process:

- Formation of Ylide : React triphenylphosphine with a suitable carbonyl compound to form the ylide.

- Wittig Reaction : The ylide is then reacted with an electrophile to yield the desired phosphorane.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triphenylphosphoranes, including derivatives like this compound. The following table summarizes findings on antimicrobial activity against various pathogens:

| Compound | Microorganism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Inhibition observed |

| This compound | Escherichia coli | Moderate inhibition |

| This compound | Candida albicans | Strong inhibition |

These results indicate that the compound exhibits varying degrees of antimicrobial activity, suggesting its potential as a therapeutic agent.

Cytotoxic Activity

In vitro studies have shown that certain triphenylphosphoranes possess cytotoxic properties against cancer cell lines. For instance, one study reported the IC50 values for several derivatives, including this compound:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | L1210 (leukemia) | 57 |

| This compound | MCF7 (breast cancer) | 490 |

The cytotoxicity observed in these assays indicates that this compound may interfere with cellular processes critical for cancer cell survival.

Case Studies

- Antifolate Activity : A study explored the antifolate activity of related compounds, establishing that triphenylphosphoranes can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The findings suggest that modifications to the phosphorane structure could enhance inhibitory potency against DHFR, potentially leading to new anticancer therapies .

- Toxicological Assessment : Research conducted by the National Toxicology Program evaluated the biological potency of triphenyl phosphate, a related compound, through transcriptomic analysis. This study revealed significant changes in gene expression associated with liver function and cholinesterase activity at low doses, indicating potential neurotoxic effects . While this study does not directly assess this compound, it underscores the importance of evaluating biological activity and safety profiles for phosphoranes.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3-phenoxy-2-oxopropylidene)triphenylphosphorane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Wittig-type reactions. A common approach involves reacting triphenylphosphine with a carbonyl precursor (e.g., 3-phenoxy-2-oxopropanal) under anhydrous conditions. Solvent choice (e.g., THF or dichloromethane) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis of the ylide intermediate . For reproducibility, ensure strict exclusion of moisture and oxygen. Yields can be optimized by slow addition of the carbonyl compound to the phosphine reagent, followed by stirring for 12–24 hours .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this phosphorane?

Methodological Answer:

- ¹H NMR: The ylide proton (CH adjacent to phosphorus) typically appears as a singlet downfield at δ 8.5–9.5 ppm due to deshielding by the phosphorus atom. Aromatic protons from the phenoxy and triphenylphosphine groups appear as multiplets in δ 7.0–7.8 ppm .

- ³¹P NMR: A sharp singlet near δ 20–25 ppm confirms the presence of the phosphorane moiety .

- IR: A strong C=O stretch at ~1680–1720 cm⁻¹ and P=C absorption at ~1450–1500 cm⁻¹ are key indicators .

Purity can be assessed via HPLC using a C18 column with acetonitrile/water gradients, monitoring for impurities like triphenylphosphine oxide (retention time shifts due to polarity differences) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in olefination reactions compared to other Wittig reagents?

Methodological Answer: The phenoxy and oxo substituents alter electron density at the ylide carbon, modulating nucleophilicity. Computational studies (DFT) show that electron-withdrawing groups (e.g., oxo) stabilize the ylide but reduce reactivity toward sterically hindered carbonyls. Kinetic studies under varied temperatures (e.g., Arrhenius plots) can quantify activation barriers. Compare reaction rates with analogous reagents (e.g., carbethoxymethylene triphenylphosphorane) to isolate electronic vs. steric effects .

Q. How can computational modeling (DFT/MD) predict the stereochemical outcomes of reactions involving this phosphorane?

Methodological Answer:

- Geometry Optimization: Use DFT (B3LYP/6-31G*) to model the ground-state geometry of the ylide and transition states during carbonyl addition.

- Transition State Analysis: Identify syn/anti pathways for olefin formation. The oxo group may stabilize certain conformers via intramolecular H-bonding with the phenoxy oxygen .

- Validation: Cross-check computed ¹³C NMR chemical shifts (e.g., GIAO method) with experimental data to refine models .

Q. Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported reaction yields for this compound across studies?

Methodological Answer:

- Variable Control: Audit moisture levels (Karl Fischer titration), solvent purity, and catalyst traces (e.g., Pd in cross-coupling byproducts) .

- Reproducibility Protocols: Standardize workup procedures (e.g., chromatography vs. recrystallization) to minimize losses.

- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, temperature) contributing to yield variability .

Q. What strategies resolve contradictions in spectroscopic data interpretation, such as unexpected splitting in ¹H NMR signals?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening (e.g., rotation of the phenoxy group).

- NOESY/ROESY: Detect spatial proximity between protons to confirm stereoelectronic effects.

- Isotopic Labeling: Synthesize deuterated analogs to isolate coupling patterns .

Q. Methodological Optimization

Q. How can impurity profiles be minimized during large-scale synthesis?

Methodological Answer:

- Chromatographic Monitoring: Use preparative HPLC with UV detection (λ = 254 nm) to isolate the target compound from byproducts like triphenylphosphine oxide .

- Crystallization: Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to exploit differential solubility of impurities.

- Reagent Purity: Pre-dry triphenylphosphine under vacuum (100°C, 2 h) to eliminate moisture-induced side reactions .

Q. What catalytic systems enhance the efficiency of this phosphorane in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries: Pair with enantiopure aldehydes (e.g., Evans auxiliaries) to induce stereoselectivity.

- Metal Catalysis: Use Pd(0) or Rh(I) complexes to mediate cross-coupling steps, leveraging the phosphorane’s electron-deficient ylide for regioselective olefination .

Q. Stability & Storage

Q. What are the optimal storage conditions to prevent decomposition of this compound?

Methodological Answer: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via TLC for decomposition products (e.g., triphenylphosphine oxide) .

属性

IUPAC Name |

1-phenoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23O2P/c28-23(21-29-24-13-5-1-6-14-24)22-30(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDFXYHVIFUFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451952 | |

| Record name | 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33502-03-3 | |

| Record name | 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。